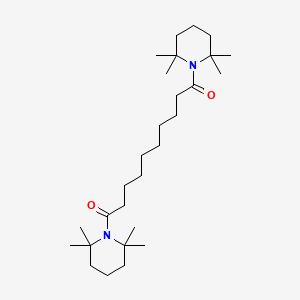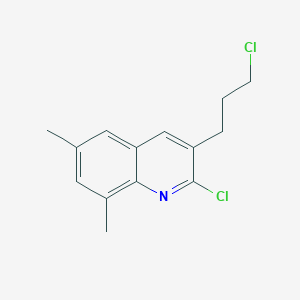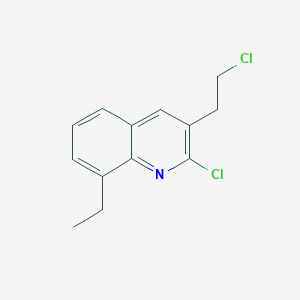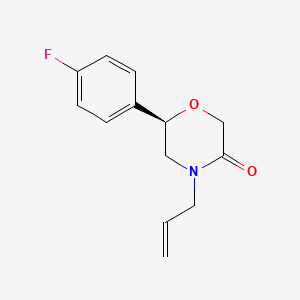
1,10-Bis(2,2,6,6-tetramethylpiperidin-1-yl)decane-1,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10-Bis(2,2,6,6-tetramethylpiperidin-1-yl)decane-1,10-dione is a compound that belongs to the class of hindered amine light stabilizers (HALS). These compounds are known for their ability to protect polymers from degradation caused by exposure to ultraviolet (UV) light. The structure of this compound includes two 2,2,6,6-tetramethylpiperidine groups attached to a decane-1,10-dione backbone, providing it with unique stabilizing properties.
Preparation Methods
The synthesis of 1,10-Bis(2,2,6,6-tetramethylpiperidin-1-yl)decane-1,10-dione typically involves the reaction of 2,2,6,6-tetramethylpiperidine with a decane-1,10-dione precursor. One common method includes the use of a Michael addition reaction, where the amine groups of 2,2,6,6-tetramethylpiperidine react with the carbonyl groups of decane-1,10-dione under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Chemical Reactions Analysis
1,10-Bis(2,2,6,6-tetramethylpiperidin-1-yl)decane-1,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids, leading to the formation of N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amines.
Scientific Research Applications
1,10-Bis(2,2,6,6-tetramethylpiperidin-1-yl)decane-1,10-dione has several scientific research applications:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent the degradation of polymers exposed to UV light.
Biology: The compound is studied for its potential antioxidant properties, which could be beneficial in biological systems.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its stability and ability to protect sensitive compounds from degradation.
Mechanism of Action
The mechanism by which 1,10-Bis(2,2,6,6-tetramethylpiperidin-1-yl)decane-1,10-dione exerts its stabilizing effects involves the scavenging of free radicals generated by UV light exposure. The piperidine groups in the compound can donate hydrogen atoms to neutralize free radicals, thereby preventing the degradation of the polymer matrix. This process helps in maintaining the integrity and longevity of the materials .
Comparison with Similar Compounds
1,10-Bis(2,2,6,6-tetramethylpiperidin-1-yl)decane-1,10-dione is unique due to its dual piperidine groups, which provide enhanced stabilizing properties compared to other HALS compounds. Similar compounds include:
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical used in oxidation reactions.
Bis(2,2,6,6-tetramethylpiperidin-1-yl)trisulfide: Known for its dynamic covalent bonding properties and use in healable polymer networks.
Properties
CAS No. |
918644-48-1 |
|---|---|
Molecular Formula |
C28H52N2O2 |
Molecular Weight |
448.7 g/mol |
IUPAC Name |
1,10-bis(2,2,6,6-tetramethylpiperidin-1-yl)decane-1,10-dione |
InChI |
InChI=1S/C28H52N2O2/c1-25(2)19-15-20-26(3,4)29(25)23(31)17-13-11-9-10-12-14-18-24(32)30-27(5,6)21-16-22-28(30,7)8/h9-22H2,1-8H3 |
InChI Key |
IAYIPZVNMRDWEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(N1C(=O)CCCCCCCCC(=O)N2C(CCCC2(C)C)(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,3'S,5'S)-7-chloro-N-(2,5-dimethoxyphenyl)-5-methyl-5'-(2-methylpropyl)-2-oxospiro[1H-indole-3,2'-pyrrolidine]-3'-carboxamide](/img/structure/B15173208.png)
![Triethyl{2-[(1-phenyldecyl)oxy]ethoxy}silane](/img/structure/B15173215.png)
![4-[10-(4-Methylnaphthalen-1-YL)anthracen-9-YL]naphthalen-1-OL](/img/structure/B15173221.png)
![4-[(Benzyloxy)methyl]-N-cyclohexylcyclohexan-1-amine](/img/structure/B15173223.png)

![2-Amino-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide](/img/structure/B15173228.png)


![1,3-Dioxolan-2-one, 4-methyl-5-[3-(phenylmethoxy)propyl]-, (4S,5R)-](/img/structure/B15173251.png)


![2-{[4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B15173275.png)
![4-Quinazolinamine, 2-chloro-6,7-dimethoxy-N-[1-(phenylmethyl)-4-piperidinyl]-](/img/structure/B15173292.png)
![Ethyl (1-hydroxybicyclo[2.1.0]pentan-2-yl)acetate](/img/structure/B15173295.png)
